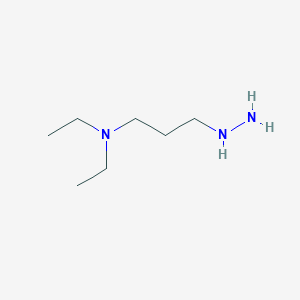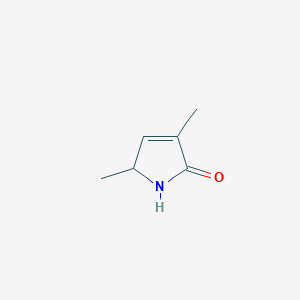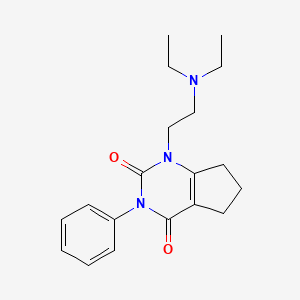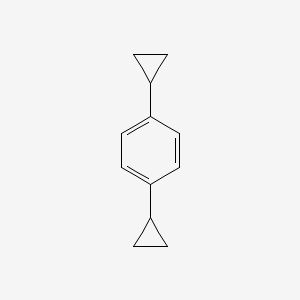
Benzene, 1,4-dicyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dicyclopropyl- is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring with two cyclopropyl groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dicyclopropyl- typically involves the cyclopropanation of benzene derivatives. One common method is the reaction of benzene with cyclopropylcarbinyl chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction leads to the formation of the desired compound through a nucleophilic substitution mechanism .
Industrial Production Methods: Industrial production of Benzene, 1,4-dicyclopropyl- can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,4-dicyclopropyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Cyclopropyl-substituted benzoic acids.
Reduction: Cyclopropyl-substituted cyclohexanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-dicyclopropyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dicyclopropyl- involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The cyclopropyl groups can also influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dimethyl-
- Benzene, 1,4-diethyl-
Comparison: Benzene, 1,4-dicyclopropyl- is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other substituted benzenesFor example, the cyclopropyl groups can enhance the compound’s resistance to certain types of chemical degradation and provide unique interactions with biological targets .
Propriétés
Numéro CAS |
41010-17-7 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1,4-dicyclopropylbenzene |
InChI |
InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2 |
Clé InChI |
CEVMPTUTKPDFCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





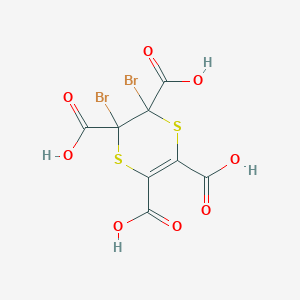

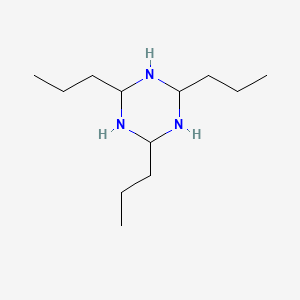

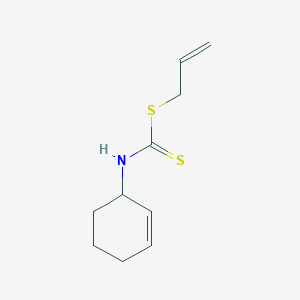
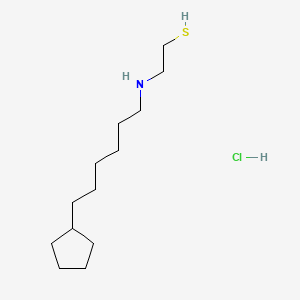
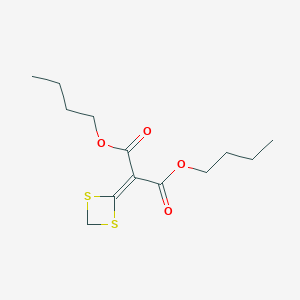
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
